(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone
Description
The compound "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone" features a pyrrolidine core substituted with a 1,2,3-triazole ring and a 5-bromo-2-chlorophenyl ketone group. Such structural motifs are common in medicinal chemistry, where triazoles enhance binding interactions, and halogens improve pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4O/c14-9-1-2-12(15)11(7-9)13(20)18-5-3-10(8-18)19-6-4-16-17-19/h1-2,4,6-7,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTWVTNHTNCDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone is a complex organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a substituted phenyl group. This structural diversity suggests potential biological activities, notably in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that utilize copper(I) catalysis and various bases under mild conditions. The presence of both bromine and chlorine atoms on the phenyl ring is expected to influence the compound's reactivity and biological properties significantly.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Induces apoptosis |
| Compound B | A549 (Lung) | 12 | G2/M cell cycle arrest |
| Compound C | SW480 (Colon) | 10 | Inhibits proliferation |
The studies indicate that these compounds often exert their effects through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that certain triazole derivatives led to significant apoptosis in MCF-7 cells via caspase activation .
Antimicrobial Activity
Additionally, the compound's triazole moiety may confer antimicrobial properties. Triazoles are known for their efficacy against fungal infections and have been explored for antibacterial applications as well. Preliminary studies suggest that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The observed MIC values indicate moderate antimicrobial activity, suggesting that further structural optimization could enhance efficacy.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer activities against human cancer cell lines. One derivative showed an IC50 value of 10 µM against A549 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of triazole-based compounds. The researchers found that one derivative exhibited an MIC of 16 µg/mL against Candida albicans, suggesting a possible application in antifungal therapies .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The triazole ring can coordinate with metal ions within enzymes, potentially inhibiting their activity.
- Cellular Interaction: The compound may bind to cellular receptors or proteins involved in signal transduction pathways, altering cellular responses.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.
Reaction Types
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium methoxide | Methanol |
Biology
Biologically, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-bromo-2-chlorophenyl)methanone has shown potential as a bioactive molecule . Preliminary studies suggest it may possess antimicrobial and anticancer properties. The triazole moiety is particularly noteworthy for its documented antifungal and antiviral activities.
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The mechanism often involves interference with cellular processes or structural integrity of microbial cells.
Medicine
In medicinal chemistry, the compound is under investigation for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in treating infectious diseases and cancer.
Case Studies
- Antimicrobial Studies : Initial tests have shown efficacy against strains of bacteria resistant to conventional antibiotics.
- Anticancer Research : In vitro studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
Industry
In industrial applications, this compound is explored for developing new materials with unique properties such as enhanced thermal stability and conductivity. Its functional groups enable modifications that can tailor materials for specific uses in electronics or pharmaceuticals.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolidine-triazole core distinguishes it from analogs in the literature:
- Pyrazole-Thiophene Systems (): Compounds like "(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone" utilize pyrazole and thiophene rings. However, pyrrolidine-triazole systems (as in the target) provide greater conformational flexibility, which may enhance binding to dynamic protein pockets .
- Pyrrolo-Pyridine Derivatives (–6): Compounds such as "1-[4-(3-chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone" feature rigid pyrrolo-pyridine scaffolds.
Halogen Substituents and Electronic Effects
The 5-bromo-2-chlorophenyl group in the target compound contrasts with halogenation patterns in analogs:
- Chloro-Substituted Systems (): Chlorine in "3-chlorophenyl" moieties balances lipophilicity and electronic effects. Bromine in the target compound increases molecular weight and polarizability, which may improve van der Waals interactions in hydrophobic binding pockets .
Comparative Data Table
Key Research Findings
Halogen Impact : Bromine and chlorine substituents increase logP values (lipophilicity) relative to fluorine, favoring blood-brain barrier penetration but possibly reducing solubility .
Structural Rigidity vs. Flexibility : The pyrrolidine core’s flexibility may enable adaptation to diverse binding sites, whereas rigid pyrrolo-pyridine systems (–6) are better suited for preorganized targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
